What is Arachidic acid-d2 and its chemical properties
What is Arachidic acid-d2 and its chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arachidic acid-d2, also known as eicosanoic-2,2-d2 acid, is a deuterated form of arachidic acid, a 20-carbon saturated fatty acid. The replacement of two hydrogen atoms with deuterium (B1214612) at the alpha-position to the carboxyl group provides a stable isotopic label, making it an invaluable tool in lipidomics and metabolic research. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Arachidic acid-d2, with a focus on its utility for researchers in the life sciences.
Chemical Properties
Arachidic acid-d2 is a crystalline solid at room temperature.[1] Its chemical and physical properties are summarized in the table below. The properties of the non-deuterated form, arachidic acid, are provided for comparison, as the deuteration at two positions is not expected to significantly alter the bulk physical properties such as melting and boiling points.
| Property | Value (Arachidic acid-d2) | Value (Arachidic acid) | Reference |
| Chemical Formula | C₂₀H₃₈D₂O₂ | C₂₀H₄₀O₂ | [1] |
| Molecular Weight | 314.54 g/mol | 312.53 g/mol | [1] |
| CAS Number | 232600-70-3 | 506-30-9 | [1] |
| Appearance | Crystalline solid | White crystalline solid | [1][2] |
| Purity | ≥99% deuterated forms (d1-d2) | ≥98% | [1] |
| Melting Point | Not explicitly reported; expected to be similar to arachidic acid. | 74-76 °C | [3][4] |
| Boiling Point | Not explicitly reported; expected to be similar to arachidic acid. | 328 °C (decomposes) | [2][3] |
| Solubility | Soluble in DMF (2 mg/mL), DMF:PBS (pH 7.2) (1:1) (0.5 mg/mL), and Ethanol (0.1 mg/mL). | Practically insoluble in water; soluble in ether, slightly soluble in cold alcohol. | [1][5] |
Experimental Protocols
General Synthesis of α,α-Dideuterated Carboxylic Acids
Principle: The acidic protons on the α-carbon of a carboxylic acid can be exchanged for deuterium in the presence of a strong base and a deuterium donor, such as deuterium oxide (D₂O).
Generalized Protocol:
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Enolate Formation: The carboxylic acid is treated with a strong, non-nucleophilic base (e.g., lithium diisopropylamide, LDA) in an aprotic solvent (e.g., tetrahydrofuran, THF) at low temperature to form the corresponding enolate.
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Deuterium Quench: The enolate is then quenched with a deuterium source, typically D₂O, to introduce deuterium at the α-position.
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Work-up and Purification: The reaction is worked up by acidification and extraction. The deuterated carboxylic acid is then purified using standard techniques such as recrystallization or chromatography.
A visual representation of this general synthetic workflow is provided below.
Use of Arachidic Acid-d2 as an Internal Standard in GC-MS
Arachidic acid-d2 is primarily used as an internal standard for the quantification of arachidic acid in biological samples by gas chromatography-mass spectrometry (GC-MS). The following is a representative protocol.
1. Sample Preparation and Lipid Extraction:
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To a known volume or weight of the biological sample (e.g., plasma, tissue homogenate), add a precise amount of Arachidic acid-d2 as the internal standard.
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Extract the total lipids using a suitable solvent system, such as a chloroform:methanol mixture.
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Evaporate the solvent to obtain the lipid extract.
2. Derivatization to Fatty Acid Methyl Esters (FAMEs):
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To the dried lipid extract, add a solution of methanolic HCl or BF₃ in methanol.
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Heat the mixture to convert the fatty acids to their more volatile methyl esters.
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After cooling, add water and a non-polar solvent (e.g., hexane) to extract the FAMEs.
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Isolate the organic layer containing the FAMEs.
3. GC-MS Analysis:
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Inject the FAMEs solution into the GC-MS system.
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The FAMEs are separated based on their boiling points and retention times on the GC column.
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The mass spectrometer detects the FAMEs, and the deuterated standard can be distinguished from the endogenous analyte by its higher mass-to-charge ratio.
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Quantification is achieved by comparing the peak area of the endogenous arachidic acid methyl ester to the peak area of the Arachidic acid-d2 methyl ester.
The workflow for this application is illustrated below.
Role in Research and Drug Development
The primary application of Arachidic acid-d2 is as an internal standard in mass spectrometry-based lipidomics.[6][7][8] This allows for the precise and accurate quantification of endogenous arachidic acid in various biological matrices, which is crucial for understanding lipid metabolism in health and disease.
While Arachidic acid-d2 itself is not known to be directly involved in cell signaling, the broader class of deuterated fatty acids is of significant interest in drug development. Deuterated polyunsaturated fatty acids (PUFAs) have been shown to be more resistant to lipid peroxidation, a key process in cellular damage and the pathology of various diseases, including neurodegenerative disorders.[6][7][8] By replacing hydrogen with the heavier deuterium isotope at sites prone to oxidation, the C-D bond is stronger than the C-H bond, slowing down the rate of lipid peroxidation.
The use of deuterated fatty acids as metabolic tracers allows researchers to follow the fate of these molecules in complex biological systems.[6][7][8] This can provide insights into metabolic pathways and how they are altered in disease states.
The metabolic fate of exogenously supplied deuterated fatty acids can be traced through various lipid classes, providing a dynamic view of lipid metabolism.
Conclusion
Arachidic acid-d2 is a valuable tool for researchers in lipidomics and drug development. Its primary utility as an internal standard enables accurate quantification of arachidic acid, while the broader field of deuterated fatty acids holds promise for the development of novel therapeutics targeting diseases associated with oxidative stress. The experimental protocols and conceptual workflows provided in this guide offer a foundation for the effective application of Arachidic acid-d2 in a research setting.
References
- 1. Arachidic Acid-d2 - Cayman Chemical [bioscience.co.uk]
- 2. alfa-industry.com [alfa-industry.com]
- 3. ARACHIDIC ACID - Ataman Kimya [atamanchemicals.com]
- 4. 506-30-9 CAS MSDS (Arachidic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. Arachidic Acid [drugfuture.com]
- 6. Tracking the Metabolic Fate of Exogenous Arachidonic Acid in Ferroptosis Using Dual-Isotope Labeling Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
